N-[3-(diethylamino)propyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
N-[3-(diethylamino)propyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide is a complex organic compound featuring a unique structure that combines several functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxadiazole ring, pyrrole moiety, and diethylamino group contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(diethylamino)propyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
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Introduction of the Pyrrole Moiety: : The pyrrole ring can be introduced via a condensation reaction between an aldehyde and an amine, followed by cyclization. This step often requires acidic or basic catalysts to proceed efficiently.
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Attachment of the Diethylamino Group: : The diethylamino group is typically introduced through alkylation reactions, where a suitable alkyl halide reacts with a secondary amine under basic conditions.
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Final Coupling: : The final step involves coupling the synthesized intermediates to form the target compound. This can be achieved through amide bond formation using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reagent concentrations, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to more reduced forms like oxadiazoline.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).
Major Products
Oxidation: Pyrrole oxides and related derivatives.
Reduction: Oxadiazoline derivatives.
Substitution: Halogenated or alkylated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, N-[3-(diethylamino)propyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. The presence of the oxadiazole ring, known for its bioactivity, suggests possible applications in treating diseases such as cancer, infections, and inflammatory conditions.
Industry
In industry, the compound may be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-[3-(diethylamino)propyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The diethylamino group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The pyrrole moiety can participate in hydrogen bonding and π-π interactions, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(dimethylamino)propyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide
- N-[3-(diethylamino)propyl]-3-[4-(1H-imidazol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide
- N-[3-(diethylamino)propyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-thiadiazole-5-carboxamide
Uniqueness
The uniqueness of N-[3-(diethylamino)propyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable molecule for further research and development.
Properties
Molecular Formula |
C20H25N5O2 |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-[3-(diethylamino)propyl]-3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C20H25N5O2/c1-3-24(4-2)13-7-12-21-19(26)20-22-18(23-27-20)16-8-10-17(11-9-16)25-14-5-6-15-25/h5-6,8-11,14-15H,3-4,7,12-13H2,1-2H3,(H,21,26) |
InChI Key |
YDANEYZNNCZLIM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNC(=O)C1=NC(=NO1)C2=CC=C(C=C2)N3C=CC=C3 |
Origin of Product |
United States |
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